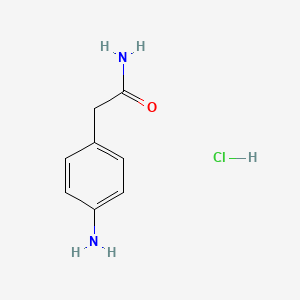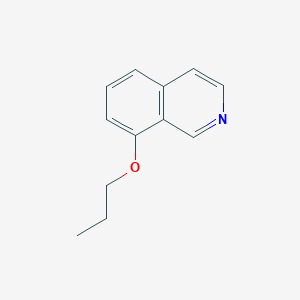
8-Propoxyisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Propoxyisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are commonly found in various natural alkaloids The structure of this compound consists of a benzene ring fused to a pyridine ring, with a propoxy group attached to the eighth position of the isoquinoline nucleus
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Propoxyisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the Bischler-Napieralski synthesis, where 2-phenylethylamine is treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine. This intermediate is then cyclized and dehydrogenated to yield isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves catalytic processes to enhance yield and purity. Metal catalysts such as palladium or copper are commonly used to facilitate the cyclization and dehydrogenation steps . Additionally, advancements in green chemistry have led to the development of catalyst-free processes in water, which are more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 8-Propoxyisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, peracetic acid.
Reduction: Hydrogen gas, platinum catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives at specific positions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 8-Propoxyisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to act as metal ion chelators, which can disrupt metal homeostasis in cells . This property is particularly useful in the development of anticancer and antimicrobial agents. Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Known for its strong metal ion chelating properties and wide range of biological activities.
Quinoline: A nitrogen-based heterocyclic compound with applications in medicinal and industrial chemistry.
Isoquinoline: The parent compound of 8-Propoxyisoquinoline, with similar chemical properties and reactivity.
Uniqueness of this compound: this compound stands out due to the presence of the propoxy group at the eighth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent by improving its pharmacokinetic properties and target specificity.
Propiedades
Número CAS |
820238-28-6 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
8-propoxyisoquinoline |
InChI |
InChI=1S/C12H13NO/c1-2-8-14-12-5-3-4-10-6-7-13-9-11(10)12/h3-7,9H,2,8H2,1H3 |
Clave InChI |
AXVXSMGICGHCAH-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC2=C1C=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


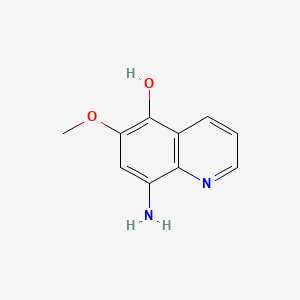
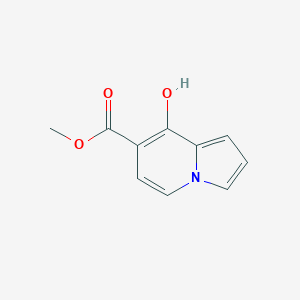

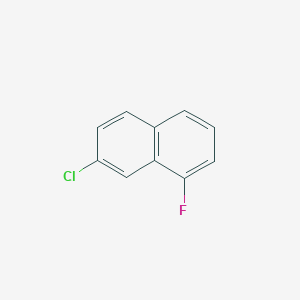
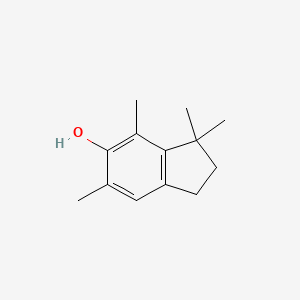

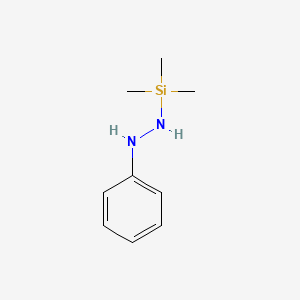
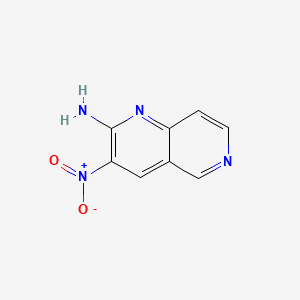
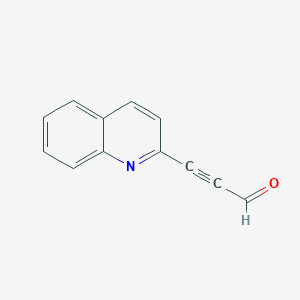
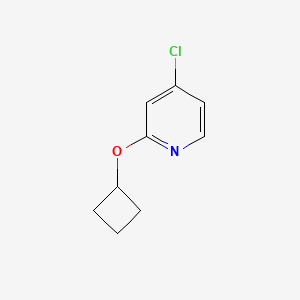

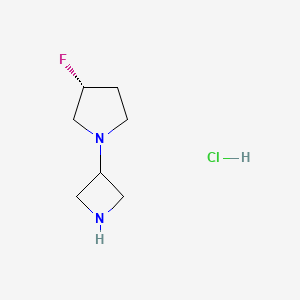
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15070854.png)
